molecular formula C11H15N3O B11747151 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11747151
M. Wt: 205.26 g/mol
InChI Key: PSENZVVMHUJTIL-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that combines a pyrazole ring and a furan ring through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with furan-2-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents or linkages.

    Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness

This compound is unique due to its combination of pyrazole and furan rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H15N3O/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h3-5,8,12H,6-7H2,1-2H3

InChI Key

PSENZVVMHUJTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CO2)C

Origin of Product

United States

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